molecular formula C25H24ClN3O4 B2420581 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide CAS No. 921564-43-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2420581
CAS RN: 921564-43-4
M. Wt: 465.93
InChI Key: HCRFHMVCZZVIQX-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C25H24ClN3O4 and its molecular weight is 465.93. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Almansour et al. (2016) discusses the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, closely related to the compound . These compounds were synthesized from N-alkylated benzimidazole and their molecular structures were confirmed using X-ray diffraction and DFT studies, revealing insights into charge distributions and molecular reactivity (Almansour et al., 2016).

Antimicrobial Properties

  • Palkar et al. (2017) synthesized novel compounds structurally similar to our compound of interest. They found that some analogs exhibited significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
  • Babu et al. (2013) reported on biologically active derivatives of tetrahydrobenzo[b]thiophene-3-carboxamides, which showed significant activities against bacterial and fungal strains (Babu et al., 2013).

Optical and Electronic Properties

  • Patil et al. (2011) investigated the absorption and fluorescence spectra of Carboxamides, closely related to the target compound. They estimated ground and excited state dipole moments, providing valuable data on their photophysical properties (Patil et al., 2011).

Serotonin Receptor Antagonism

  • Harada et al. (1995) conducted studies on compounds structurally related to our compound, finding that some analogs are potent serotonin-3 (5-HT3) receptor antagonists. This suggests potential applications in modifying serotonin-mediated processes (Harada et al., 1995).

properties

IUPAC Name

3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O4/c1-5-12-29-19-11-10-16(13-20(19)32-14-25(3,4)24(29)31)27-23(30)21-15(2)33-28-22(21)17-8-6-7-9-18(17)26/h5-11,13H,1,12,14H2,2-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRFHMVCZZVIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)N(C(=O)C(CO4)(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide

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